4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene

Description

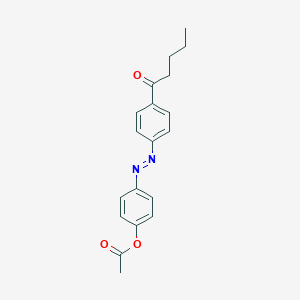

4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene (CAS: 120102-96-7) is an azobenzene derivative characterized by a pentanoyl (C₅H₁₁CO-) group at the 4-position and an ethanoyloxy (CH₃COO-) group at the 4'-position. Its molecular weight is 1522.31 g/mol . This compound exhibits liquid crystalline behavior, with phase transitions observed at 367.5 K (Solid → Nematic) and 387.4 K (Nematic → Liquid), accompanied by enthalpy changes of 6.84 kJ/mol and 69.62 kJ/mol, respectively . The ethanoyloxy group enhances molecular polarity, while the pentanoyl chain contributes to mesophase stability through van der Waals interactions.

Properties

CAS No. |

120102-96-7 |

|---|---|

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[4-[(4-pentanoylphenyl)diazenyl]phenyl] acetate |

InChI |

InChI=1S/C19H20N2O3/c1-3-4-5-19(23)15-6-8-16(9-7-15)20-21-17-10-12-18(13-11-17)24-14(2)22/h6-13H,3-5H2,1-2H3 |

InChI Key |

MOYHDIQWGYIORV-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C |

Synonyms |

[4-(4-pentanoylphenyl)diazenylphenyl] acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Propionyl-4'-n-butanoyloxyazobenzene (CAS: 76204-68-7)

- Structure: Propionyl (C₃H₇CO-) at 4-position; butanoyloxy (C₄H₉COO-) at 4'-position.

- Molecular Weight : 1522.31 g/mol (identical to the target compound), indicating similar packing density but differing phase behavior due to substituent geometry .

4-n-Pentanoyl-4-n'-propanoyloxyazobenzene (CAS: 120102-97-8)

- Structure: Pentanoyl (C₅H₁₁CO-) at 4-position; propanoyloxy (C₃H₇COO-) at 4'-position.

- Solubility: Log₁₀WS = -6.16, indicating moderate hydrophobicity. This is higher than the target compound’s ethanoyloxy analog, likely due to the increased alkyl chain length reducing polarity .

- Thermal Properties: McVol (molecular volume) = 269.810 ml/mol, slightly higher than the ethanoyloxy variant, suggesting less efficient packing in the liquid crystalline phase .

4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene (CAS: 120103-00-6)

- Structure: Heptanoyloxy (C₇H₁₅COO-) at 4'-position.

- Solubility : Log₁₀WS = -7.83, significantly lower than the target compound, reflecting the dominance of hydrophobic interactions in longer acyl chains .

Key Trends and Research Findings

Substituent Chain Length and Phase Behavior

- Shorter Chains (e.g., ethanoyloxy): Higher polarity enhances nematic phase stability but reduces temperature range (ΔT = 19.9 K for Solid → Nematic → Liquid in the target compound) .

- Longer Chains (e.g., heptanoyloxy): Lower solubility and increased van der Waals interactions promote smectic or crystalline phases, as seen in analogs like 1-2-5-cyanothienyl-3-4-pentyloxyphenylamino-2-propen-1-one (Smec/Liq transition at 455.2 K) .

Enthalpy-Entropy Compensation

The target compound’s nematic-liquid transition entropy (ΔS = 69.62 kJ/mol / 387.4 K = 0.18 kJ/mol·K) is lower than N-4-pentyloxybenzylidene-4-aminobenzonitrile (ΔS = 0.20 kJ/mol·K), indicating less disorder upon phase change, likely due to rigid azobenzene core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.